molecular formula C30H28N2O B15015457 2,2-bis(4-methylphenyl)-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]cyclopropanecarbohydrazide

2,2-bis(4-methylphenyl)-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]cyclopropanecarbohydrazide

Cat. No.: B15015457
M. Wt: 432.6 g/mol
InChI Key: UQBLWXKYMXYZGU-VAMRJTSQSA-N
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Description

2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a cyclopropane ring, a hydrazide group, and aromatic substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the hydrazide intermediate: This step involves the reaction of 2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide intermediate is then reacted with 1-NAPHTHALEN-1-YLETHANONE in the presence of an acid catalyst to form the final product, 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (chlorine, bromine), room temperature or elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups on the aromatic rings.

Scientific Research Applications

2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

    Generating reactive intermediates: Leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID: A precursor in the synthesis of the target compound.

    1-NAPHTHALEN-1-YLETHANONE: Another precursor used in the condensation reaction.

    Other hydrazide derivatives:

Uniqueness

2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its combination of a cyclopropane ring, hydrazide group, and aromatic substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H28N2O

Molecular Weight

432.6 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-N-[(Z)-1-naphthalen-1-ylethylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C30H28N2O/c1-20-11-15-24(16-12-20)30(25-17-13-21(2)14-18-25)19-28(30)29(33)32-31-22(3)26-10-6-8-23-7-4-5-9-27(23)26/h4-18,28H,19H2,1-3H3,(H,32,33)/b31-22-

InChI Key

UQBLWXKYMXYZGU-VAMRJTSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C(/C)\C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NN=C(C)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C

Origin of Product

United States

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